1-(6-Chloro-3-nitropyridin-2-yl)-4-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
1-(6-Chloro-3-nitropyridin-2-yl)-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic compound with a molecular formula of C10H10ClN3O4 This compound is characterized by the presence of a chloro-nitro-pyridine moiety attached to a hydroxy-pyrrolidinecarboxylic acid structure
Preparation Methods
The synthesis of 1-(6-Chloro-3-nitropyridin-2-yl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-chloropyridine to form 6-chloro-3-nitropyridine, followed by a series of reactions to introduce the pyrrolidine and carboxylic acid functionalities. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
1-(6-Chloro-3-nitropyridin-2-yl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophilic reagents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(6-Chloro-3-nitropyridin-2-yl)-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-3-nitropyridin-2-yl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and hydroxy groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
1-(6-Chloro-3-nitropyridin-2-yl)-4-hydroxypyrrolidine-2-carboxylic acid can be compared with similar compounds such as:
1-(6-Chloro-3-nitro-2-pyridinyl)-4-methylpiperazine: This compound has a similar pyridine structure but with a piperazine ring instead of a pyrrolidine ring.
2,6-Dichloro-3-nitropyridine: This compound has two chloro groups and a nitro group on the pyridine ring, making it structurally similar but with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-chloro-3-nitropyridin-2-yl)-4-hydroxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O5/c11-8-2-1-6(14(18)19)9(12-8)13-4-5(15)3-7(13)10(16)17/h1-2,5,7,15H,3-4H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJUDFAWKRSCKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C2=C(C=CC(=N2)Cl)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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